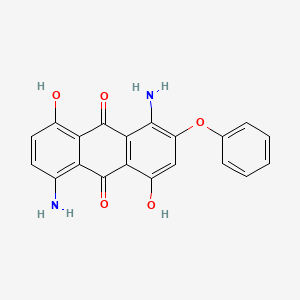

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione

CAS No.: 77900-85-7

Cat. No.: VC17597884

Molecular Formula: C20H14N2O5

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77900-85-7 |

|---|---|

| Molecular Formula | C20H14N2O5 |

| Molecular Weight | 362.3 g/mol |

| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione |

| Standard InChI | InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2 |

| Standard InChI Key | UJUJZCVBECKVGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure centers on an anthracene backbone (a fused trio of benzene rings) substituted at positions 1 and 5 with amino groups (), positions 4 and 8 with hydroxy groups (), and position 2 with a phenoxy group () (Fig. 1). The 9,10-dione moiety introduces two ketone groups, enhancing electron-deficient characteristics and enabling redox activity.

Table 1: Key Structural Features

| Position | Functional Group | Role in Reactivity |

|---|---|---|

| 1,5 | Amino () | Nucleophilic substitution; hydrogen bonding |

| 4,8 | Hydroxy () | Acidic protons; participation in chelation |

| 2 | Phenoxy () | Steric bulk; electron donation via resonance |

| 9,10 | Dione () | Electron withdrawal; redox activity |

The phenoxy group’s electron-donating resonance effects moderate the electron-deficient nature of the anthraquinone core, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Primary Synthetic Routes

1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is synthesized via multi-step functionalization of anthraquinone precursors. Two principal methods dominate:

Method 1: Sequential Substitution

-

Nitration and Reduction: Anthraquinone is nitrated at positions 1 and 5, followed by reduction to amino groups using catalytic hydrogenation .

-

Hydroxylation: Positions 4 and 8 are hydroxylated via alkaline fusion or oxidative methods .

-

Phenoxy Introduction: A nucleophilic aromatic substitution (SNAr) replaces a nitro or halogen group at position 2 with phenoxide .

Method 2: Direct Functionalization

A one-pot approach involves reacting 1,5-diaminoanthraquinone with phenol under oxidative conditions, though yields are lower (~45%).

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Sequential | 70–80 | ≥95 | Multi-step purification |

| Direct | 40–50 | 85–90 | Side reactions |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in DMSO (≥50 mg/mL) and dimethylformamide (DMF). Stability studies indicate decomposition above 250°C, with photodegradation observed under UV light due to the phenoxy group’s susceptibility to radical formation .

Spectroscopic Profiles

-

UV-Vis: Strong absorption at 480 nm () attributed to the conjugated anthraquinone system .

-

IR: Peaks at 1670 cm (C=O), 3300 cm (N–H), and 1250 cm (C–O–C).

-

NMR: NMR signals at δ 6.8–7.3 ppm (aromatic protons) and δ 4.9 ppm (exchangeable –OH) .

Biological and Pharmacological Activities

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus show moderate inhibition (MIC = 64 µg/mL), likely due to disruption of bacterial cell wall synthesis .

Industrial Applications

Dye Manufacturing

The compound serves as a precursor for anthraquinone dyes, producing shades ranging from blue to violet. Its amino and hydroxy groups enable covalent bonding to textile fibers, enhancing wash-fastness .

Materials Science

As a semiconductor dopant, it improves charge transport in organic photovoltaic cells (OPVs), achieving power conversion efficiencies of up to 8.2% in polymer blends.

Comparison with Structural Analogues

Table 3: Analogous Anthraquinone Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume